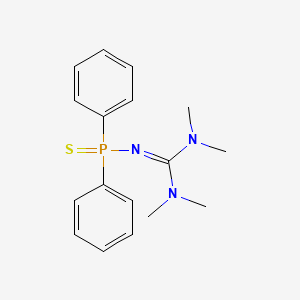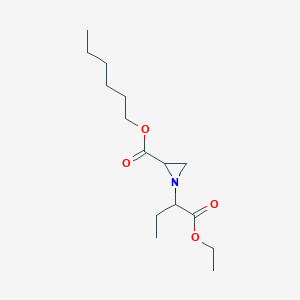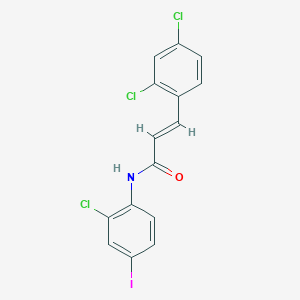
2-Diphenylphosphinothioyl-1,1,3,3-tetramethylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diphenylphosphinothioyl-1,1,3,3-tetramethylguanidine is an organic compound known for its strong basicity and catalytic properties. It is a derivative of tetramethylguanidine, which is widely used in various chemical reactions due to its high nucleophilicity and basicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylphosphinothioyl-1,1,3,3-tetramethylguanidine typically involves the reaction of tetramethylguanidine with diphenylphosphinothioyl chloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at a low temperature, around 0°C to 10°C, to control the exothermic nature of the reaction. After the addition of the reagents, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure. The use of automated systems ensures consistent product quality and high yield. The final product is purified using industrial-scale purification techniques such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diphenylphosphinothioyl-1,1,3,3-tetramethylguanidine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the diphenylphosphinothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted guanidines.
Wissenschaftliche Forschungsanwendungen
2-Diphenylphosphinothioyl-1,1,3,3-tetramethylguanidine has several applications in scientific research:
Chemistry: It is used as a strong base and catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Diphenylphosphinothioyl-1,1,3,3-tetramethylguanidine exerts its effects is primarily through its strong basicity and nucleophilicity. It acts as a catalyst by donating electron pairs to electrophilic centers, thereby facilitating various chemical reactions. The molecular targets include carbonyl compounds, alkyl halides, and other electrophilic species. The pathways involved include nucleophilic addition, substitution, and elimination reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethylguanidine: A strong base used in organic synthesis.
2-tert-Butyl-1,1,3,3-tetramethylguanidine: Another derivative with similar basicity but different steric properties.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base used in various organic reactions.
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): Similar to DBU, used as a base in organic synthesis.
Uniqueness
2-Diphenylphosphinothioyl-1,1,3,3-tetramethylguanidine is unique due to the presence of the diphenylphosphinothioyl group, which imparts distinct electronic and steric properties. This makes it a versatile reagent in organic synthesis, capable of facilitating reactions that other bases might not efficiently catalyze.
Eigenschaften
IUPAC Name |
2-diphenylphosphinothioyl-1,1,3,3-tetramethylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N3PS/c1-19(2)17(20(3)4)18-21(22,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPHKQGAFSRQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NP(=S)(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N3PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ETHYL 7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B4901460.png)
![3-({[2-(trifluoromethyl)benzyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B4901467.png)
![2-(5-{[7,8-DIMETHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-2-FURYL)BENZOIC ACID](/img/structure/B4901468.png)
![2-{[3-cyano-4-(3-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4901479.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B4901484.png)
![methyl 2-(4-bromobenzyl)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4901485.png)
![8-(3-nitrophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one](/img/structure/B4901491.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B4901499.png)
![5,5-dimethyl-3-pyridin-3-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline;dihydrochloride](/img/structure/B4901503.png)


![1-Ethyl-4-[2-[4-(2-methoxyethoxy)piperidin-1-yl]-2-oxoethyl]piperazine-2,3-dione](/img/structure/B4901541.png)
![N-[3-(dimethylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B4901546.png)
![1-benzyl-N-[(2-bromophenyl)methyl]piperidin-4-amine](/img/structure/B4901552.png)
